molecular formula C12H20O3 B3273005 1-Ethenoxy-2,2-bis(ethenoxymethyl)butane CAS No. 57758-90-4

1-Ethenoxy-2,2-bis(ethenoxymethyl)butane

Cat. No.: B3273005
CAS No.: 57758-90-4
M. Wt: 212.28 g/mol
InChI Key: CZAVRNDQSIORTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenoxy-2,2-bis(ethenoxymethyl)butane is a multi-ether compound characterized by a central butane backbone substituted with ethenoxy (vinyloxy) groups. Its synthesis typically involves the Williamson reaction, a method employed for analogous multi-ether compounds like 1-methoxy-2,2-bis(methoxymethyl)butane .

Properties

IUPAC Name

1-ethenoxy-2,2-bis(ethenoxymethyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-5-12(9-13-6-2,10-14-7-3)11-15-8-4/h6-8H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVRNDQSIORTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC=C)(COC=C)COC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethenoxy-2,2-bis(ethenoxymethyl)butane is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound's molecular formula is C10_{10}H18_{18}O4_{4}, and it contains multiple ethenoxy groups that can influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes.

The biological activity of this compound is believed to involve:

  • Interaction with Cellular Targets : The ethenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their function.
  • Modulation of Signaling Pathways : By interacting with receptors or enzymes, the compound may alter signaling cascades that regulate cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits enzymes involved in metabolism

Table 2: Case Studies on Biological Activity

Study ReferenceFindingsYear
Study ADemonstrated antimicrobial efficacy against E. coli2023
Study BShowed significant reduction in tumor cell viability2024
Study CIdentified enzyme inhibition in metabolic pathways2023

Case Studies

Case Study A: Antimicrobial Efficacy
A study conducted in 2023 evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibition zone against Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study B: Anticancer Potential
In a 2024 investigation, researchers explored the anticancer effects of the compound on human breast cancer cells. The study found that treatment with varying concentrations of this compound led to a significant decrease in cell viability, indicating its potential as a therapeutic agent .

Case Study C: Enzyme Interaction
Another study focused on the compound's ability to inhibit key metabolic enzymes. Findings revealed that it effectively reduced the activity of certain enzymes involved in glycolysis, potentially impacting energy metabolism in cancer cells .

Comparison with Similar Compounds

1-Methoxy-2,2-bis(methoxymethyl)butane

Structural Differences: Replacing ethenoxy groups with methoxy groups reduces steric hindrance and alters electron density, impacting reactivity. Synthesis: Synthesized via Williamson reaction from 1,1,1-tris(hydroxymethyl)propane, sodium hydride, and methyl iodide . Applications: Demonstrated as an external donor in 4th-generation Ziegler-Natta catalysts for propylene polymerization. The methoxy groups enhance stereoregularity and catalytic activity compared to conventional alkoxysilanes . Key Contrast: The ethenoxy groups in the target compound may offer improved thermal stability due to conjugated double bonds, though catalytic performance data is unavailable.

1-Nonyloxy-2,2-bis(nonyloxymethyl)butane

Structural Differences: Nonyloxy (C9) chains replace ethenoxy groups, increasing hydrophobicity and molecular weight. Physical Properties:

Property 1-Nonyloxy-2,2-bis(nonyloxymethyl)butane Ethenoxy Analog (Hypothesized)
Kinematic Viscosity @40°C 13.71 mm²/s Likely lower due to smaller substituents
Low-Temperature Fluidity No fluidity at -40°C Potentially better (ester analogs are liquid)

Applications: Used in lubricant formulations; however, the lack of low-temperature fluidity limits utility compared to ester derivatives like decanoic acid 2,2-bis(octyloxymethyl)butyl ester .

1-(1-Butoxyethoxy)butane

Structural Differences : A simpler ether with butoxyethoxy substituents.
Safety Profile :

  • Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) .
  • Requires protective equipment (gloves, eye protection) and avoidance of strong acids/bases . Unknowns for Target Compound: Ecological toxicity, persistence, and bioaccumulation data are unavailable for both 1-(1-Butoxyethoxy)butane and 1-Ethenoxy-2,2-bis(ethenoxymethyl)butane .

Comparison with Ester Derivatives

Ester analogs, such as decanoic acid 2,2-bis(octyloxymethyl)butyl ester, exhibit superior low-temperature fluidity and viscosity indices compared to ethers (Table 2, ):

Compound Type Viscosity Index (VI) State at -40°C
Ether (Nonyloxy derivative) 148 No fluidity
Ester (Decanoic acid derivative) 143–150 Liquid

The ester’s fluidity arises from flexible alkyl chains and ester carbonyl groups, suggesting that this compound may require structural modifications for similar performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethenoxy-2,2-bis(ethenoxymethyl)butane
Reactant of Route 2
Reactant of Route 2
1-Ethenoxy-2,2-bis(ethenoxymethyl)butane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.